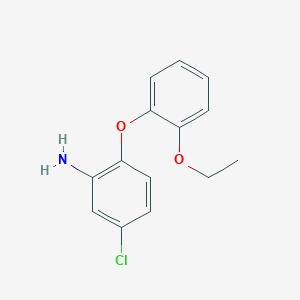
5-Chloro-2-(2-ethoxyphenoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-Chloro-2-(2-ethoxyphenoxy)aniline is a chlorinated aniline derivative with an ethoxyphenoxy substituent. While the provided papers do not directly discuss this compound, they offer insights into the behavior of similar chlorinated anilines and their vibrational characteristics, as well as the use of chlorinated reagents in the analysis of phenolic compounds in lignins. These insights can be extrapolated to hypothesize about the properties and reactivity of this compound.
Synthesis Analysis
Although the synthesis of this compound is not explicitly detailed in the provided papers, the use of chlorinated compounds in synthesis is well-documented. For example, the synthesis of chlorinated anilines typically involves the introduction of a chlorine substituent into the aniline molecule, which can significantly affect the molecule's reactivity due to the electron-withdrawing nature of the chlorine atom .
Molecular Structure Analysis
The molecular structure of chlorinated anilines can be analyzed using vibrational spectroscopy techniques such as FT-IR and FT-Raman, as demonstrated in the first paper . These techniques can reveal the presence of functional groups and provide information on the molecular geometry. The influence of the chlorine substituent on the vibrational wavenumbers can be significant, altering the electronic structure of the molecule .
Chemical Reactions Analysis
Chlorinated anilines can undergo various chemical reactions, including nucleophilic substitution, due to the presence of the electron-withdrawing chlorine atom. The reactivity of such compounds can be further analyzed through molecular orbital calculations, such as natural bond orbitals (NBOs) and HOMO-LUMO energy gap analysis, which provide insights into the delocalization of electron density and potential reaction sites within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated anilines can be influenced by the presence of substituents. For instance, the electron-withdrawing effect of chlorine can impact the acidity of the amine group. Additionally, the thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy, can be temperature-dependent and provide valuable information on the stability and reactivity of the compound . The use of chlorinated reagents in quantitative NMR analysis, as discussed in the second paper, can also shed light on the behavior of hydroxyl groups in complex molecules like lignins, which may be relevant for understanding the interactions of hydroxyl groups in this compound .
科学的研究の応用
Synthesis and Chemical Properties
- 5-Chloro-2-(2-ethoxyphenoxy)aniline and its derivatives have been the subject of various studies focusing on their synthesis and chemical properties. For instance, Wen Zi-qiang (2007) synthesized 2-chloro-4-aminophenol from 3,4-dichloronitrobenzene, leading to compounds with similar structural characteristics to this compound. This synthesis process highlighted reactant availability, high yield, good quality, and minimal environmental pollution (Wen Zi-qiang, 2007).
Fluorescence Quenching and Biological Activities
- The compound has been involved in studies related to fluorescence quenching, a process important in various biological and chemical applications. For example, H. S. Geethanjali et al. (2015) studied the fluorescence quenching of similar boronic acid derivatives by aniline, providing insights into their potential biological activities and interaction mechanisms (H. S. Geethanjali et al., 2015).
Applications in Insecticides
- The compound has also found use in the synthesis of insecticides. Wen Zi-qiang (2008) conducted research on synthesizing insecticide Novaluron, where a related compound, 2-chloro-4-aminophenol, played a key role in the synthesis process, indicating potential applications of this compound in similar contexts (Wen Zi-qiang, 2008).
Corrosion Inhibition Studies
- Studies on similar aniline derivatives have explored their role as corrosion inhibitors. P. Udhayakala et al. (2013) conducted quantum chemical studies on thiadiazolines, which share structural similarities with this compound, elucidating their role in preventing metal corrosion (P. Udhayakala et al., 2013).
特性
IUPAC Name |
5-chloro-2-(2-ethoxyphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-2-17-13-5-3-4-6-14(13)18-12-8-7-10(15)9-11(12)16/h3-9H,2,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISDPOWDGISGEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Hydroxypropyl)amino]nicotinonitrile](/img/structure/B1328208.png)
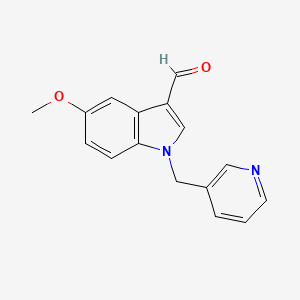
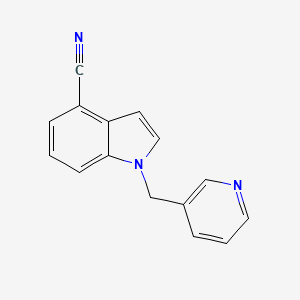
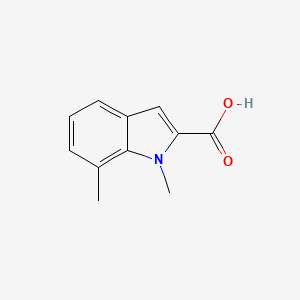
![(4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide](/img/structure/B1328214.png)

![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide](/img/structure/B1328221.png)


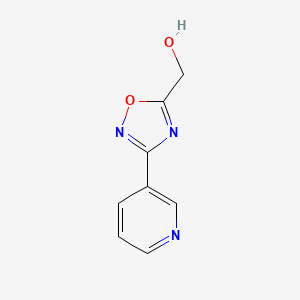
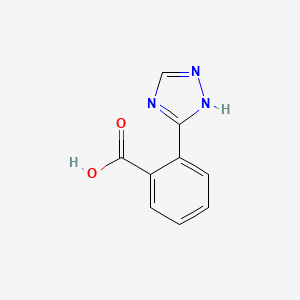
![Ethyl 3-pyrimidin-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1328232.png)
![1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B1328243.png)
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine](/img/structure/B1328245.png)